molecular formula C19H19N3OS B2953137 4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 476295-33-7

4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2953137
CAS No.: 476295-33-7
M. Wt: 337.44
InChI Key: ZVLGHOXJLPCFMT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted 1,3-thiazole ring, a privileged structure in medicinal chemistry. This compound is offered as a high-purity reagent for research purposes to investigate its potential biological activities. Compounds with similar structural motifs, particularly those containing the N-(1,3-thiazol-2-yl)benzamide scaffold, have been identified as possessing significant research value. For instance, such analogs have been discovered as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as useful pharmacological tools . Furthermore, structurally related 2-aminothiazole derivatives have been documented for their application as antitumor agents . The biological potential of this chemical class is further supported by recent studies on novel synthetic compounds, which demonstrate that molecules incorporating a dimethylaminophenyl group and a thiazole ring can exhibit potent antibacterial activity against resistant pathogens like Klebsiella pneumoniae and significant cytotoxic effects, inducing programmed cell death (apoptosis) in cancer cell lines such as PC-3 prostate cancer cells . The presence of both the thiazole and benzamide functional groups in this compound makes it a candidate for exploration in these and other research areas, including antimicrobial, anticancer, and neuropharmacological studies. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-17(14-7-5-4-6-8-14)20-19(24-13)21-18(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLGHOXJLPCFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its biological relevance, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2SC_{17}H_{20}N_2S, with a molecular weight of approximately 296.42 g/mol. The compound contains a dimethylamino group, a thiazole moiety, and a benzamide structure that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂S
Molecular Weight296.42 g/mol
Melting PointNot specified
SolubilityNot specified

Antitumor Activity

Research indicates that compounds with thiazole rings exhibit promising antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit various cancer cell lines by inducing apoptosis and disrupting mitotic processes. The compound has been tested for its efficacy against different cancer types, demonstrating significant cytotoxicity in vitro.

In one study, the compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated that it effectively reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The biological activity of this compound also extends to antimicrobial effects. Compounds containing thiazole and benzamide structures have been reported to possess antibacterial and antifungal activities. Preliminary screening against common pathogens such as Escherichia coli and Staphylococcus aureus showed promising results, indicating potential applications in treating infections .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or proteins involved in critical cellular processes. For example, thiazole derivatives have been shown to interfere with kinase activity, leading to disrupted signaling pathways associated with cell growth and survival . Further studies are needed to elucidate the precise molecular targets of this compound.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various thiazole derivatives highlighted the role of structural modifications in enhancing antitumor activity. The presence of the dimethylamino group was found to be crucial for increasing potency against cancer cell lines .
  • Antimicrobial Screening : In another investigation, the compound was screened alongside other thiazole derivatives for antimicrobial activity. The results demonstrated that modifications in the thiazole structure could significantly influence antibacterial efficacy .
  • Mechanistic Insights : Research focused on the interaction of thiazole derivatives with cellular targets revealed that these compounds could induce apoptosis through caspase activation pathways, which are critical in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent on Benzamide Thiazole Substituents Key Properties/Activity Reference
4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 4-(N,N-dimethylamino) 5-methyl, 4-phenyl Enhanced solubility, potential kinase inhibition
4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 4-fluoro 5-methyl, 4-phenyl Increased lipophilicity; potential antimicrobial activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-(4-methylphenyl) 129% activity in unspecified assay (p<0.05)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(diethylsulfamoyl) 4-(4-nitrophenyl) Bulky sulfamoyl group; may reduce membrane permeability
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Benzamide Isoxazole-thiadiazole hybrid Rigid heterocyclic system; altered binding kinetics

Key Observations

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) increases solubility and may enhance interactions with polar residues in target proteins compared to electron-withdrawing groups like fluorine or sulfamoyl .
  • Thiazole Substitution Position: Substitution at thiazole-2-yl (target compound) vs.

Physicochemical Properties

  • LogP and Solubility: The dimethylamino group reduces LogP (predicted ~2.5) compared to the 4-fluoro analog (LogP ~3.1), enhancing aqueous solubility .
  • Molecular Weight : The target compound (MW ~351.4 g/mol) adheres to Lipinski’s rule of five, unlike bulkier derivatives like the sulfamoyl analog (MW ~443.5 g/mol) .

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